molecular formula C10H9BrN2O2 B1628170 1-(4-Bromobenzyl)imidazolidine-2,4-dione CAS No. 201987-81-7

1-(4-Bromobenzyl)imidazolidine-2,4-dione

Cat. No.: B1628170
CAS No.: 201987-81-7
M. Wt: 269.09 g/mol
InChI Key: WRDHXSFKIWRHGD-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Academic Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin (B18101), ring system is a five-membered heterocyclic compound that has been a cornerstone of medicinal chemistry for over a century. researchgate.netnih.gov Its journey began with early synthetic explorations, but its significance skyrocketed with the discovery of the anticonvulsant properties of phenytoin (B1677684) in the 1930s. pcbiochemres.com This landmark discovery established the hydantoin core as a pharmacologically important entity and catalyzed decades of research into its derivatives. researchgate.net Historically, hydantoins were primarily associated with the treatment of epilepsy, with drugs like phenytoin, mephenytoin, and ethotoin (B1671623) becoming mainstays in seizure management. pcbiochemres.com

In modern chemical research, the significance of the hydantoin scaffold has not waned; instead, it has expanded dramatically. It is now widely recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from its structural features: the hydantoin ring possesses two hydrogen bond donors and two hydrogen bond acceptors, allowing for multiple points of interaction with biological targets. nih.gov Furthermore, the core structure is synthetically accessible through well-established cyclization reactions, and its various positions (N-1, N-3, and C-5) can be readily modified to create vast libraries of derivatives. nih.govresearchgate.net This synthetic tractability allows chemists to fine-tune the steric and electronic properties of the molecules to optimize their pharmacological profiles. researchgate.net

The contemporary academic and industrial research landscape sees hydantoin derivatives being investigated for a wide array of therapeutic applications far beyond their original use, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govresearchgate.net Clinically used drugs such as the anticancer agent enzalutamide (B1683756) and the antibacterial nitrofurantoin (B1679001) further underscore the enduring versatility and importance of the hydantoin core in modern medicine. nih.gov

The Unique Role of N-Substituted Imidazolidine-2,4-dione Derivatives in Synthetic and Medicinal Chemistry

The strategic modification of the hydantoin scaffold, particularly at the nitrogen positions (N-1 and N-3), has proven to be a highly effective strategy for generating novel therapeutic agents with diverse biological activities. N-substituted imidazolidine-2,4-dione derivatives often exhibit unique pharmacological profiles compared to their unsubstituted or C-5 substituted counterparts. The introduction of substituents on the nitrogen atoms can significantly influence the molecule's polarity, lipophilicity, and ability to interact with specific biological targets.

In synthetic chemistry, various methods have been developed for the regioselective synthesis of N-substituted hydantoins. These include the alkylation of pre-formed hydantoin rings and multi-component reactions like the Bucherer-Bergs synthesis, which allows for the introduction of diversity at multiple positions. nih.gov A convenient method for synthesizing N,N'-disubstituted hydantoins involves a chemoselective condensation/cyclization domino process between isocyanates and N-alkyl-α-amino esters. nih.govacs.org This synthetic flexibility is crucial for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. tandfonline.com

From a medicinal chemistry perspective, N-substitution is key to unlocking a wide range of biological activities. For instance, N-benzyl groups have been incorporated into hydantoin structures to develop potent anticonvulsant agents. nih.gov SAR studies have shown that substitution on the N-3 position can modulate activity against different types of seizures. cutm.ac.in Furthermore, N-substituted hydantoins have been explored as:

Anticancer Agents: N-3 substituted benzyl (B1604629) phenytoins have been designed and evaluated for their antiproliferative activities against various cancer cell lines. sci-hub.se

Kinase Inhibitors: The hydantoin scaffold is utilized in the design of inhibitors for receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. ukm.my The substitution pattern, including on the nitrogen atoms, is critical for achieving selectivity and potency.

Anti-trypanosomal Agents: Research into new treatments for diseases like African trypanosomiasis has identified 1-benzyl-3-aryl-2-thiohydantoins as potent inhibitors of Trypanosoma brucei growth. acs.org

The ability to introduce a wide variety of substituents at the nitrogen atoms allows medicinal chemists to tailor the properties of hydantoin derivatives for specific therapeutic targets, making this class of compounds a fertile ground for drug discovery.

Specific Context and Research Landscape for 1-(4-Bromobenzyl)imidazolidine-2,4-dione and Closely Related Brominated Analogs

While dedicated research focusing exclusively on this compound is not extensively published in mainstream literature, its chemical structure places it at the intersection of several important areas of medicinal chemistry research. The molecule itself is commercially available, indicating its accessibility for research purposes. bldpharm.com Its significance can be inferred from studies on closely related N-benzyl and brominated hydantoin analogs.

The introduction of a halogen, such as bromine, onto a phenyl ring is a common strategy in drug design to enhance biological activity. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of hydantoins, brominated derivatives have been investigated for various therapeutic potentials. For example, the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives has been explored for developing novel anticancer agents, highlighting the interest in combining a benzyl group and a bromine atom within a heterocyclic scaffold. mdpi.com

Research into 5-benzylhydantoins has revealed significant anticonvulsant activity. nih.gov Structure-activity relationship studies on a series of halogen-substituted 5-benzylhydantoins identified potent compounds for preventing seizures in preclinical models. nih.gov Although this research focuses on C-5 substitution, it underscores the pharmacological relevance of the benzylhydantoin framework.

The research landscape suggests that this compound is a compound of interest due to the established biological activities of its constituent parts: the N-benzylhydantoin core and the bromophenyl moiety. Future research would likely involve its synthesis and evaluation in biological assays, particularly for anticonvulsant and anticancer activities, to fully elucidate its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDHXSFKIWRHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572484
Record name 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201987-81-7
Record name 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Bromobenzyl Imidazolidine 2,4 Dione and Its Structural Variants

Strategies for Regioselective Synthesis of 1-Substituted Imidazolidine-2,4-diones

A primary challenge in the synthesis of N1-substituted hydantoins is achieving regioselectivity. The hydantoin (B18101) ring possesses two nitrogen atoms, N1 and N3, both of which are susceptible to substitution. However, the proton at the N3 position is generally more acidic than the one at N1, leading to preferential reaction at the N3 position under standard basic conditions. thieme-connect.denih.gov Consequently, specific strategies are required to direct substitution to the N1 position.

Direct alkylation of a pre-formed imidazolidine-2,4-dione core with a 4-bromobenzyl precursor, such as 4-bromobenzyl bromide, presents a straightforward route to the target molecule. The key to this approach is overcoming the inherent preference for N3-alkylation.

Recent studies have demonstrated that the choice of base and solvent system is critical for controlling the regioselectivity of alkylation. The use of potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. nih.gov This selectivity is attributed to the nature of the metal cation and its coordination, which can sterically hinder approach at the N3 position and promote reaction at N1.

Another effective method involves phase-transfer catalysis (PTC). This technique utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the hydantoin salt in an aqueous phase and the alkyl halide in an organic phase. nih.gov This method is applicable to a wide range of electrophiles, including benzyl (B1604629) halides, and can achieve high yields under mild conditions. nih.gov

Table 1: Comparison of Conditions for N1-Selective Alkylation of Hydantoins

Method Base Solvent Catalyst Key Advantage
Potassium Base tBuOK or KHMDS THF None Good yield and selectivity for N1 position. nih.gov

For the synthesis of 1-(4-bromobenzyl)imidazolidine-2,4-dione, this would involve reacting imidazolidine-2,4-dione with 4-bromobenzyl bromide under these optimized conditions to preferentially form the desired N1-substituted isomer.

An alternative to direct alkylation is to construct the hydantoin ring from a precursor that already contains the 4-bromobenzyl group at the desired nitrogen atom. This approach circumvents the issue of regioselectivity in the final step.

One common strategy begins with an N-substituted α-amino acid or its corresponding ester. For instance, N-(4-bromobenzyl)glycine can be reacted with potassium cyanate (B1221674) (KOCN) in an aqueous acidic medium. This reaction proceeds through the formation of an intermediate N-carbamoyl amino acid, which then undergoes acid-catalyzed intramolecular cyclization to yield this compound. This method is an adaptation of the traditional Urech hydantoin synthesis.

Another route involves the reaction of N-(4-bromobenzyl)glycinamide with phosgene (B1210022) or a phosgene equivalent like triphosgene. The initial reaction forms an N-carbonyl chloride intermediate, which subsequently cyclizes upon treatment with a base to furnish the target hydantoin. These methods offer excellent control over the position of the substituent. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov

The Bucherer–Bergs reaction is a well-known MCR for synthesizing 5,5-disubstituted hydantoins from a carbonyl compound (aldehyde or ketone), ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.orgnih.gov If 4-bromobenzaldehyde (B125591) were used as the starting aldehyde, the product would be 5-(4-bromophenyl)imidazolidine-2,4-dione, not the desired N1-substituted isomer. nih.gov Therefore, the classical Bucherer-Bergs reaction is not suitable for the direct synthesis of 1-substituted hydantoins.

The Ugi four-component reaction (U-4CR) , however, offers a viable pathway. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To synthesize 1-substituted hydantoins, a modified two-step sequence can be employed. In the first step, an Ugi reaction is performed using 4-bromobenzylamine (B181089) as the amine component, along with an aldehyde (e.g., formaldehyde), an isocyanide, and a carboxylic acid surrogate like trichloroacetic acid. The resulting Ugi adduct is then treated with a base (e.g., sodium ethoxide) to induce cyclization, yielding the 1-(4-bromobenzyl) substituted hydantoin. nih.govresearchgate.net This Ugi/cyclization sequence is highly versatile and allows for the introduction of diverse substituents at various positions on the hydantoin ring. organic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to synthetic processes aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green methodologies can be adapted for the synthesis of this compound. eurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The N1-alkylation of imidazolidine-2,4-dione with 4-bromobenzyl bromide could be performed under microwave irradiation, potentially reducing reaction times from hours to minutes and often improving yields. Similarly, cyclization reactions to form the hydantoin ring can be significantly enhanced by microwave heating. researchgate.net

Solvent-free, or solid-phase, synthesis is another key green chemistry approach. Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of a solid base, can eliminate the need for hazardous organic solvents. acs.org This mechanochemical approach has been successfully applied to the synthesis of hydantoins, offering benefits such as high efficiency, simple workup procedures, and a reduced environmental footprint. acs.org

Table 2: Green Synthetic Approaches for Hydantoin Synthesis

Green Method Description Potential Application to Target Compound
Microwave Irradiation Use of microwave energy to heat reactions rapidly and efficiently. researchgate.net N-alkylation of hydantoin with 4-bromobenzyl bromide; Base-catalyzed cyclization of ureido esters.
Ultrasound Irradiation Use of ultrasonic waves to induce cavitation and accelerate reactions. Bucherer-Bergs type reactions or alkylations in heterogeneous systems. researchgate.net

Derivatization and Scaffold Modification Strategies for Expanding Chemical Space

To explore the chemical space around this compound, derivatization and scaffold modification are employed. A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or other properties. researchgate.net

Thiohydantoins, where one or both of the carbonyl oxygens in the hydantoin ring are replaced by sulfur, are common bioisosteres of hydantoins. nih.govjchemrev.com The 2-thiohydantoin (B1682308) scaffold is particularly prevalent. mdpi.com The synthesis of 1-(4-bromobenzyl)-2-thioxoimidazolidin-4-one, the 2-thio analog of the target compound, can be achieved through several routes.

A primary method involves the reaction of an N-(4-bromobenzyl)amino acid, such as N-(4-bromobenzyl)glycine, with an isothiocyanate (e.g., ammonium thiocyanate (B1210189) or methyl isothiocyanate) under conditions that promote cyclization. researchgate.netgoogle.com This approach builds the thiohydantoin ring with the desired N1-substituent already in place.

Alternatively, the target hydantoin, this compound, can be converted directly to its thio-analog. This thionation is typically accomplished using a specialized reagent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). jchemrev.com These reagents are effective at converting carbonyl groups to thiocarbonyls. Selectivity for the C2 position over the C4 position can often be achieved under controlled reaction conditions.

Table 3: Synthetic Routes to 1-(4-Bromobenzyl)-2-thiohydantoin

Starting Material Key Reagents Description
N-(4-bromobenzyl)amino acid Isothiocyanate, Acid/Base Condensation and cyclization to form the thiohydantoin ring. researchgate.net

These synthetic strategies provide a robust toolkit for the creation and modification of this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Modifications at the Imidazolidine-2,4-dione Ring (e.g., C5-substitution)

The functionalization of the C5 position of the imidazolidine-2,4-dione (hydantoin) ring is a key strategy for creating structural diversity in derivatives of this compound. The C5 position is particularly amenable to substitution, allowing for the introduction of a wide array of functional groups.

A highly effective method for the C5-selective alkylation of hydantoins is through phase-transfer catalysis (PTC). nih.govnih.gov This approach is noted for being cost-effective, scalable, and environmentally friendly, operating under mild reaction conditions. nih.gov The general procedure involves treating the hydantoin substrate with an electrophile in a biphasic system, typically toluene (B28343) and aqueous potassium hydroxide (B78521) (KOH), in the presence of a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). nih.govacs.org The reaction proceeds via the deprotonation of the C5-proton, followed by nucleophilic attack on the electrophile.

This methodology is compatible with a broad range of electrophiles, enabling the introduction of various substituents at the C5 position. nih.gov These include simple alkyl halides, as well as more complex groups derived from allyl, propargyl, and benzyl halides. nih.govacs.org Michael addition reactions with acrylates are also possible under these conditions. nih.gov The versatility of this method allows for the synthesis of diverse C5-substituted analogs of this compound, significantly expanding the chemical space for this scaffold. While many studies focus on N-alkylation, C5-alkylation provides a direct route to modify the carbon skeleton of the heterocycle. kau.edu.sajst.go.jp The synthesis of C5-substituted imidazolidine (B613845) derivatives is crucial as these compounds are known to possess a range of pharmacological properties. mdpi.com

Table 1: C5-Alkylation of Hydantoins using Phase-Transfer Catalysis

Electrophile TypeCatalyst SystemBaseSolventGeneral ConditionsReference
Alkyl, Allyl, Propargyl, Benzyl HalidesTetrabutylammonium bromide (TBAB)50% w/w aq. KOHTolueneRoom Temperature nih.govacs.org
Acrylates (Michael Addition)Tetrabutylammonium bromide (TBAB)50% w/w aq. KOHTolueneRoom Temperature nih.gov
DibromoalkanesTetrabutylammonium bromide (TBAB)50% w/w aq. KOHTolueneRoom Temperature nih.gov

Further Functionalization of the 4-Bromobenzyl Group

The 4-bromobenzyl moiety of this compound offers a reactive handle for extensive structural modifications, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a versatile starting point for forming new carbon-carbon and carbon-nitrogen bonds, significantly altering the properties of the parent molecule. beilstein-journals.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for creating a new carbon-carbon bond by reacting the aryl bromide with an organoboronic acid or its ester derivative. organic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org For a substrate like this compound, this reaction allows the bromine atom to be replaced with a wide variety of aryl or heteroaryl groups. clockss.orgresearchgate.net Catalyst systems such as Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are effective for coupling aryl halides with arylboronic acids. organic-chemistry.org The use of dialkylbiaryl phosphine (B1218219) ligands has broadened the scope of the Suzuki-Miyaura coupling, enabling reactions with unactivated aryl chlorides and sterically hindered substrates, often at room temperature. nih.gov

Buchwald-Hartwig Amination: To introduce a nitrogen-based functional group, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This transformation has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org Various generations of catalyst systems, often employing sterically hindered phosphine ligands like X-Phos in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have been developed to couple virtually any amine. wikipedia.orgbeilstein-journals.org This allows for the synthesis of a diverse library of aniline (B41778) derivatives from this compound, where the bromine is replaced by a primary or secondary amino group. libretexts.orgrsc.org

Table 2: Palladium-Catalyzed Functionalization of the 4-Bromobenzyl Group

ReactionCoupling PartnerTypical Catalyst SystemBaseResulting Functional GroupReference
Suzuki-Miyaura CouplingArylboronic acids/estersPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PCy₃, P(t-Bu)₃, SPhos)K₃PO₄, K₂CO₃, Cs₂CO₃Aryl, Heteroaryl organic-chemistry.orgnih.gov
Buchwald-Hartwig AminationPrimary/Secondary Amines, Ammonia equivalentsPd(OAc)₂, Pd₂(dba)₃ with biaryl phosphine ligands (e.g., X-Phos, BINAP)KOt-Bu, Cs₂CO₃Substituted Amino (Aniline derivative) wikipedia.orgbeilstein-journals.org

Mechanistic Investigations of Chemical Transformations Involving 1 4 Bromobenzyl Imidazolidine 2,4 Dione

Exploration of Reaction Pathways for Synthesis and Derivatization

The synthesis of 1-(4-bromobenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes, primarily involving the N-alkylation of imidazolidine-2,4-dione (also known as hydantoin). A common and effective method is the reaction of hydantoin (B18101) with 4-bromobenzyl bromide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, as the hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. Due to the higher acidity of the N-3 proton, alkylation typically occurs preferentially at this position under mild basic conditions. thieme-connect.de To achieve selective N-1 alkylation, a protection-deprotection strategy might be necessary, where the N-3 position is first protected, followed by alkylation at N-1 and subsequent deprotection. thieme-connect.de

Another synthetic approach involves the Bucherer-Bergs reaction, which is a multi-component reaction between a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source to form a hydantoin. wikipedia.org While not a direct route to N-substituted hydantoins, the product of this reaction could be subsequently N-benzylated. A plausible synthetic pathway is outlined below:

Table 1: Plausible Synthesis of this compound

Step Reactants Reagents and Conditions Product

Derivatization of this compound can be accomplished at several positions. The remaining N-H proton on the imidazolidine-2,4-dione ring can be further alkylated or acylated. The carbonyl groups can undergo reactions typical of amides and imides, and the bromine atom on the benzyl (B1604629) moiety is a key site for cross-coupling reactions.

Nucleophilic and Electrophilic Reactivity Profiles of the Imidazolidine-2,4-dione System

The imidazolidine-2,4-dione ring exhibits both nucleophilic and electrophilic character. The nitrogen atoms of the ring can act as nucleophiles. The N-3 proton is more acidic than the N-1 proton due to the influence of the two adjacent carbonyl groups, making the N-3 anion a more readily formed and potent nucleophile. thieme-connect.de This differential reactivity allows for selective functionalization.

The carbonyl carbons of the imidazolidine-2,4-dione ring are electrophilic and can be attacked by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions. However, the amide and imide functionalities are generally less reactive towards nucleophilic attack than ketones or aldehydes.

Computational studies and experimental data on related hydantoin systems can provide insights into the electron distribution and reactivity of this compound. The presence of the electron-withdrawing 4-bromobenzyl group at the N-1 position is expected to influence the acidity of the remaining N-H proton and the electrophilicity of the carbonyl carbons.

Halogen Chemistry at the Benzyl Moiety and its Potential in Cross-Coupling Reactions

The bromine atom on the benzyl group of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.govresearchgate.netrsc.orgnih.gov This allows for the introduction of new aryl or vinyl substituents at the para-position of the benzyl ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond and the substitution of the bromine atom with a vinyl group. organic-chemistry.orgnih.govlibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This method is instrumental for introducing alkynyl moieties.

The general conditions for these cross-coupling reactions are summarized in the following table:

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or Ester Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl or Styrenyl derivative
Heck Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted Alkene

The successful implementation of these reactions would significantly expand the chemical diversity of derivatives accessible from this compound.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of the this compound molecule is influenced by the chemical environment. The imidazolidine-2,4-dione ring is susceptible to hydrolysis under both acidic and basic conditions, although it is generally stable under neutral conditions. wikipedia.orgresearchgate.net

Under strong basic conditions, hydrolysis can lead to the opening of the hydantoin ring to form a hydantoic acid derivative. researchgate.net Prolonged exposure to strong acid can also result in hydrolysis, ultimately yielding an amino acid, in this case, a derivative of glycine. wikipedia.org

Table 3: Predicted Stability and Degradation of this compound

Condition Potential Degradation Pathway Major Degradation Product(s)
Strong Acid (e.g., HCl, heat) Hydrolysis of the imidazolidine-2,4-dione ring 4-Bromobenzylaminoacetic acid and ammonia
Strong Base (e.g., NaOH, heat) Ring-opening hydrolysis N-(4-Bromobenzyl)hydantoic acid

Oxidative degradation of the hydantoin ring can also occur, particularly in biological systems or in the presence of strong oxidizing agents. Studies on the oxidation of pyrimidine (B1678525) bases in DNA, which can form hydantoin derivatives, indicate that the ring can be further oxidized to various products, including 5-hydroxyhydantoins. plos.orgnih.govacs.org The benzyl group itself can also be susceptible to oxidation under certain conditions. The stability of the C-Br bond is generally high, but it can be cleaved under reductive conditions or during certain catalytic cycles.

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromobenzyl Imidazolidine 2,4 Dione and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(4-Bromobenzyl)imidazolidine-2,4-dione, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for unambiguous structural assignment and insights into dynamic processes like tautomerism and conformational preferences.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 4-bromobenzyl group and the imidazolidine-2,4-dione ring. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the region of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) are expected to produce a singlet at approximately δ 4.5-5.0 ppm. The protons on the hydantoin (B18101) ring itself, specifically the -CH₂- at the C5 position, would likely appear as a singlet around δ 4.0-4.5 ppm, while the N-H proton at the N3 position would give rise to a broader singlet, the chemical shift of which can be solvent-dependent but is often observed between δ 8.0-11.0 ppm.

The ¹³C NMR spectrum provides complementary information. The two carbonyl carbons (C2 and C4) of the hydantoin ring are the most deshielded, with expected chemical shifts in the range of δ 155-175 ppm. The methylene carbon of the benzyl group would resonate around δ 45-50 ppm, while the C5 methylene of the hydantoin ring is expected near δ 40-50 ppm. The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one attached to the benzyl group and one bonded to the bromine atom). The carbon bearing the bromine atom (C-Br) would appear around δ 120-125 ppm.

While the imidazolidine-2,4-dione core exists predominantly in the dione (B5365651) form, NMR spectroscopy is a powerful tool for investigating potential keto-enol tautomerism. The absence of signals corresponding to enolic protons or sp²-hybridized carbons in the ring (other than the carbonyls) would confirm the dominance of the dione tautomer in the given solvent. Furthermore, analysis of Nuclear Overhauser Effect (NOE) data can provide information on the spatial proximity of protons, offering insights into the preferred conformation around the N1-CH₂ bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2=O-155-160
C4=O-170-175
C5-H₂~4.2~45
N3-H~8.5 (broad)-
N1-CH₂~4.6~48
Aromatic C-H (ortho to CH₂)~7.3 (d)~130
Aromatic C-H (ortho to Br)~7.5 (d)~132
Aromatic C (ipso to CH₂)-~136
Aromatic C (ipso to Br)-~122

Note: Predicted values are based on data from analogous structures and may vary depending on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. These techniques are complementary and crucial for identifying the key structural motifs within this compound.

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione ring. Hydantoin systems typically show two distinct C=O stretching bands: an asymmetric stretch for the C4=O group (often around 1770-1740 cm⁻¹) and a symmetric stretch for the C2=O group (around 1720-1700 cm⁻¹). nih.govresearchgate.net Another key feature is the N-H stretching vibration from the imide group at the N3 position, which is expected as a moderate to sharp band in the 3200-3300 cm⁻¹ region. The presence of hydrogen bonding in the solid state can cause this peak to broaden and shift to a lower frequency. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the two -CH₂- groups will appear just below 3000 cm⁻¹. The C-N stretching vibrations within the ring are expected in the 1300-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information. While carbonyl stretches are also visible in Raman spectra, they are typically weaker than in FT-IR. However, the symmetric vibrations of the aromatic ring are often strong Raman scatterers, with characteristic bands for the p-substituted benzene ring appearing in the 1600-1610 cm⁻¹ and 800-850 cm⁻¹ regions. The C-Br stretching vibration, which is often weak in FT-IR, may be more readily observed in the low-frequency region of the Raman spectrum (typically below 700 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3200 (m, sh)Weak
Aromatic C-H Stretch3100-3000 (w)3100-3000 (m)
Aliphatic C-H Stretch2980-2850 (w)2980-2850 (m)
C=O Asymmetric Stretch (C4)1770-1740 (s)1770-1740 (w)
C=O Symmetric Stretch (C2)1720-1700 (s)1720-1700 (m)
Aromatic C=C Stretch1610-1580 (m)1610-1580 (s)
C-N Stretch1400-1300 (m)Moderate
C-Br Stretch< 700 (w)< 700 (m)

Abbreviations: s = strong, m = medium, w = weak, sh = sharp.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is essential for confirming the molecular weight and elucidating its structure through the analysis of fragmentation patterns.

A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). For this compound (C₁₀H₉BrN₂O₂), the expected molecular ion peaks would be at m/z 268 and 270.

Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would result in the formation of a 4-bromobenzyl cation. This cation is resonance-stabilized and may rearrange to the very stable 4-bromotropylium ion, giving a characteristic isotopic pair of intense peaks at m/z 169 and 171. This is often the base peak in the spectrum of N-benzyl derivatives. The remaining hydantoin radical fragment may not be observed. Other potential fragmentations could involve the loss of CO or HNCO from the hydantoin ring, leading to smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Ion/Fragment Structure Description
268 / 270[C₁₀H₉BrN₂O₂]⁺Molecular ion peak (M⁺, M⁺+2) showing the 1:1 bromine isotope pattern.
169 / 171[C₇H₆Br]⁺Base peak resulting from cleavage of the N-CH₂ bond, forming the 4-bromobenzyl/tropylium cation.
99[C₃H₃N₂O₂]⁺Fragment corresponding to the imidazolidine-2,4-dione ring after loss of the 4-bromobenzyl group.
90[C₇H₆]⁺Loss of HBr from the [C₇H₆Br]⁺ fragment.

X-ray Crystallography for Precise 3D Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming its covalent structure and revealing its conformational preferences in the crystal lattice.

The imidazolidine-2,4-dione ring is expected to be largely planar or very nearly so. The bond lengths within the ring would be consistent with standard values for C-N, C-C, and C=O bonds in similar heterocyclic systems. The geometry around the N1 atom, which is bonded to the benzyl group, would be trigonal planar.

Of particular interest are the intermolecular interactions that dictate the crystal packing. The N3-H group of the hydantoin ring is a classic hydrogen bond donor, while the two carbonyl oxygen atoms (O2 and O4) are hydrogen bond acceptors. It is highly probable that the crystal structure will feature extensive hydrogen bonding networks, potentially forming chains or dimeric motifs where molecules are linked via N-H···O=C interactions. ijacskros.com These interactions are fundamental to the stability of the crystal lattice.

Additionally, the presence of the bromine atom introduces the possibility of other non-covalent interactions, such as halogen bonding (Br···O or Br···N) or dipole-dipole interactions, which could further influence the molecular packing arrangement. Analysis of the crystal structure would reveal the specific nature and geometry of these intermolecular contacts, providing a complete picture of the compound's solid-state architecture.

Table 4: Expected Crystallographic Parameters and Interactions

Parameter Expected Observation
Molecular Geometry
Hydantoin RingNear-planar five-membered ring.
Carbonyl GroupsC=O bond lengths ~1.21 Å.
C-N BondsSingle bond character, ~1.35-1.45 Å.
Intermolecular Interactions
Hydrogen BondingStrong N3-H···O=C4 or N3-H···O=C2 interactions, forming dimers or chains.
Halogen BondingPotential for C-Br···O=C or other weak halogen bonds.
π-π StackingPossible interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Molecular Modeling for 1 4 Bromobenzyl Imidazolidine 2,4 Dione Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(4-Bromobenzyl)imidazolidine-2,4-dione. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research has been conducted on related heterocyclic compounds, and the principles can be extended to the target molecule. For instance, DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides have successfully computed various molecular descriptors. bohrium.comnih.gov These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are vital for predicting how the molecule will interact with other chemical species, for instance, in a biological system. Studies on other heterocyclic systems have shown that these theoretical calculations correlate well with experimental findings. nih.gov

Table 1: Key Electronic Properties and Reactivity Descriptors (Illustrative for a Substituted Heterocycle)

DescriptorDefinitionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The 4-bromobenzyl and imidazolidine-2,4-dione moieties will influence this value, determining its potential as an electron donor in reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The presence of electronegative atoms (Br, O, N) will lower the LUMO energy, indicating its capacity to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A moderate gap is expected, suggesting a balance between stability and reactivity, which is often desirable for bioactive molecules.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.The overall electronegativity will be influenced by the cumulative effects of the bromine, nitrogen, and oxygen atoms.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.A higher hardness value would imply greater stability and lower reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.This index will quantify the molecule's ability to act as an electrophile, crucial for understanding its interactions with biological nucleophiles.

This table is illustrative and the exact values would need to be calculated specifically for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. nih.gov This technique provides a dynamic picture of the molecule's flexibility and preferred shapes (conformations), which is crucial for understanding its interaction with biological macromolecules.

For this compound, the key flexible bond is the one connecting the benzyl (B1604629) group to the nitrogen atom of the imidazolidine (B613845) ring. Rotation around this bond will give rise to different spatial arrangements of the 4-bromobenzyl group relative to the hydantoin (B18101) ring. MD simulations can map the energy landscape associated with this rotation, identifying the most stable, low-energy conformations.

A study on the conformational analysis of 5-benzylimidazolidin-4-one derivatives revealed that the benzyl group can adopt various conformations, with the energy differences between them often being small. ethz.ch This suggests a degree of rotational freedom, which could be advantageous for binding to a receptor, allowing the molecule to adopt a conformation that best fits the binding site. This phenomenon has been described as a "windshield-wiper effect," where the flexible group can sweep across a surface to find the optimal binding orientation. ethz.ch

In the context of this compound, MD simulations can be used to:

Identify the most populated conformational states in a solvent environment.

Calculate the free energy barriers for rotation between different conformations.

Analyze the intramolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize specific conformations.

Simulate the behavior of the molecule when it approaches and binds to a biological target, providing insights into the induced-fit mechanisms.

Research on imidazolidine-2,4-dione derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) has utilized MD simulations to study the stability of the protein-ligand complex. nih.gov Such studies can reveal how the ligand affects the protein's dynamics and the key interactions that are maintained throughout the simulation, providing a more realistic view of the binding event.

Ligand-Based and Structure-Based Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Ligand-Based Docking: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. By aligning the structure of this compound with known active compounds, one can hypothesize its potential binding mode and interactions.

Structure-Based Docking: When the 3D structure of the target protein is available, structure-based docking can be performed. This involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

Studies on imidazolidine-2,4-dione derivatives have explored their potential as inhibitors of various enzymes. For example, docking studies of imidazolidine-2,4-dione derivatives into the active site of PTP1B have been performed to understand their inhibitory mechanism. nih.gov Similarly, docking has been used to investigate the binding of hydantoin derivatives to the ribonucleotide reductase (RR) receptor, an anticancer target. nih.gov

For this compound, molecular docking could be used to predict its interactions with a range of potential targets. The key structural features for interaction would be:

The imidazolidine-2,4-dione ring , which contains hydrogen bond donors (N-H groups) and acceptors (C=O groups).

The 4-bromobenzyl group , which can participate in hydrophobic and halogen bonding interactions. The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that is gaining recognition in drug design.

Table 2: Potential Molecular Interactions of this compound Predicted by Molecular Docking (Hypothetical)

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Imidazolidine-2,4-dione (N-H)Hydrogen Bond DonorAsp, Glu, Ser, Thr (side chain carboxyl/hydroxyl)
Imidazolidine-2,4-dione (C=O)Hydrogen Bond AcceptorArg, Lys, His, Asn, Gln (side chain amine/amide)
4-Bromobenzyl (Aromatic Ring)π-π Stacking, HydrophobicPhe, Tyr, Trp, His (aromatic side chains); Leu, Val, Ile (aliphatic side chains)
4-Bromobenzyl (Bromine atom)Halogen Bonding, HydrophobicBackbone carbonyl oxygen, Ser, Thr (hydroxyl oxygen)

This table is a hypothetical representation of potential interactions based on the chemical structure of the compound and general principles of molecular recognition.

Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would affect its activity.

Several QSAR studies have been performed on imidazolidine-2,4-dione and related thiazolidine-2,4-dione derivatives. For instance, a 3D-QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors successfully developed predictive CoMFA and CoMSIA models. nih.gov These models generated contour maps that highlighted the structural features crucial for inhibitory activity. Such maps can guide the design of new, more potent analogs.

A preliminary QSAR study on 3-(4-substituted benzyl)-hydantoins with antiproliferative activity against human colon cancer cell lines has also been reported. nih.gov This study indicated that pharmacokinetic predictors are important for the observed biological activity.

For this compound, a QSAR model could be developed if a dataset of structurally similar compounds with measured biological activity is available. The model would help to:

Predict the biological activity of new, unsynthesized derivatives.

Understand the mechanism of action by identifying the key molecular properties that govern the activity.

Optimize the lead compound by suggesting modifications that would enhance its potency.

The CoMFA and CoMSIA contour maps would visually represent the favorable and unfavorable regions for different physicochemical properties. For example, a map might indicate that a bulky, electropositive substituent is favored at a particular position on the benzyl ring, while a hydrogen bond donor is disfavored at another position on the hydantoin ring.

Table 3: Parameters from a Representative 3D-QSAR Study on Imidazolidine-2,4-dione Derivatives

ParameterValue (CoMFA)Value (CoMSIA)Interpretation
q² (Cross-validated r²) 0.5430.777A measure of the predictive ability of the model (a value > 0.5 is considered good).
r² (Non-cross-validated r²) 0.9980.999A measure of the correlation between the predicted and experimental activities (a value close to 1 indicates a good fit).
SEE (Standard Error of Estimate) 0.0290.013A measure of the statistical deviation of the model.
r²_pred (Predictive r² for test set) 0.7540.836A measure of the model's ability to predict the activity of an external set of compounds.

Data adapted from a study on PTP1B inhibitors. nih.gov These values indicate a robust and predictive QSAR model, particularly the CoMSIA model.

Mechanistic Elucidation of Biological Activities Exhibited by Imidazolidine 2,4 Dione Derivatives, Relevant to 1 4 Bromobenzyl Imidazolidine 2,4 Dione

Molecular Mechanisms of Receptor Modulation

The interaction of imidazolidine-2,4-dione derivatives with cellular receptors is a key mechanism for their pharmacological effects, particularly in the central nervous system. These interactions can lead to agonistic, antagonistic, or inverse agonistic responses.

A notable example is the modulation of cannabinoid receptors. The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a modulatory role in many physiological processes. Derivatives of the related 5,5'-diphenyl-2-thioxoimidazolidin-4-one (a thiohydantoin, bioisostere of hydantoin) have been evaluated for their affinity to the human CB1 receptor. These compounds were found to function as inverse agonists. This means they bind to the receptor and induce an effect opposite to that of an agonist. Molecular modeling studies suggest that the affinity of these ligands is influenced by their molecular electrostatic potential and lipophilicity. The replacement of a carbonyl oxygen with sulfur in the imidazolidine-2,4-dione ring to create a thiohydantoin can lead to an increase in affinity for the CB1 receptor without changing its inverse agonist function.

Beyond the cannabinoid system, imidazolidine-2,4-dione derivatives have been shown to modulate serotonin (B10506) (5-HT) receptors and transporters. Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione display high affinity for the 5-HT1A receptor subtype and the serotonin transporter (SERT). The ability of these compounds to bind to both SERT and 5-HT1A receptors makes them dual-action ligands, a desirable feature in the development of treatments for conditions like depression and anxiety. The modulation is dependent on the specific structural features of the derivative, such as the length of the alkyl chain connecting the imidazolidine-2,4-dione core to the arylpiperazine fragment.

Table 2: Receptor Modulation by Imidazolidine-2,4-dione Derivatives

Derivative Class Receptor Target Molecular Mechanism Potential Application
5,5'-Diphenyl-2-thioxoimidazolidin-4-ones Cannabinoid Receptor 1 (CB1) Inverse Agonism. Neurological and metabolic disorders.
Arylpiperazinylalkyl imidazolidine-2,4-diones Serotonin Receptor 1A (5-HT1A) High-affinity binding (ligand). Depression, Anxiety.
Arylpiperazinylalkyl imidazolidine-2,4-diones Serotonin Transporter (SERT) Binding and potential inhibition. Depression, Anxiety.

Cellular and Subcellular Mechanisms of Action in Biological Systems

The biological effects of imidazolidine-2,4-dione derivatives are the result of their activity at a cellular and subcellular level. Following enzyme inhibition or receptor modulation, these compounds can trigger a cascade of downstream events, altering signaling pathways, gene expression, and cellular behavior.

In the context of the immune system, LYP-inhibiting derivatives can regulate the T-cell receptor (TCR) signaling pathway within Jurkat T-cells. researchgate.net By inhibiting LYP, a negative regulator of TCR signaling, these compounds can modulate T-cell activation, a key process in autoimmune diseases. researchgate.net In cancer biology, the mechanism extends to the fundamental process of apoptosis. Derivatives designed as Bcl-2 inhibitors disrupt the balance of pro- and anti-apoptotic proteins, leading to programmed cell death in cancer cells. researchgate.net This has been observed as growth inhibitory effects on human cancer cell lines such as the K562 (leukemia) and PC-3 (prostate cancer) lines. researchgate.net

Furthermore, some derivatives exhibit high passive permeability across cellular membranes, a crucial subcellular property that allows them to reach their intracellular targets. nih.gov In the nervous system, a primary cellular mechanism for the anticonvulsant activity of these compounds is the blockade of ion channels. Specifically, they have been shown to inhibit voltage-gated sodium and calcium channels, which reduces neuronal excitability. For antimicrobial applications, the mechanism involves disrupting bacterial communication. Derivatives can inhibit the production of virulence factors in pathogens like Pseudomonas aeruginosa by interfering with quorum-sensing receptors, which are essential for coordinating bacterial gene expression and pathogenicity.

Investigation of Anti-Pathogen Mechanistic Pathways

The imidazolidine-2,4-dione scaffold has been a fruitful starting point for the development of agents against a variety of pathogens, including bacteria, viruses, and parasites. The mechanisms of action are tailored to the specific vulnerabilities of each pathogen.

Antimicrobial Mechanisms: Instead of directly killing bacteria, a modern strategy is to disarm them by inhibiting their virulence. Certain imidazolidine-2,4-dione derivatives have been shown to act as virulence inhibitors against Pseudomonas aeruginosa. The mechanistic pathway involves the inhibition of key virulence factors, including protease and hemolysin. Docking studies indicate that this inhibition is achieved through binding to quorum-sensing receptors (LasR and RhlR), which regulate the expression of virulence genes. By disrupting this signaling system, the compounds prevent the bacteria from producing the toxins and enzymes needed to cause disease.

Anti-HIV-1 Mechanisms: Imidazolidine-2,4-dione derivatives have been engineered as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). The primary mechanistic pathway is the inhibition of HIV protease, an aspartic protease enzyme that is critical for the virus's life cycle. nih.govnih.gov This enzyme cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. By replacing the cyclic urea (B33335) linker in existing protease inhibitors like lopinavir (B192967) with an imidazolidine-2,4-dione ring, researchers have developed new inhibitors that bind favorably within the active site of the protease. nih.gov These derivatives have shown significant activity against both wild-type and drug-resistant strains of HIV-1. nih.gov

Anti-Schistosomal Mechanisms: Schistosomiasis is a major parasitic disease, and imidazolidine (B613845) derivatives have demonstrated schistosomicidal properties. Niridazole, a related 1-(5-nitro-thiazol-2-yl)-imidazolidin-2-one, was an early oral treatment for the disease. More recent studies on thioxo-imidazolidine derivatives show outstanding activity against adult Schistosoma mansoni worms in vitro. The mechanism appears to involve direct damage to the parasite. Scanning electron microscopy reveals that these compounds cause severe morphological alterations to the worm's tegument (outer surface), including blistering, the destruction and loss of spines and tubercles, and body contraction. This physical disruption of the parasite's protective outer layer is a key part of its anti-schistosomal action.

Mechanisms of Action in Neurological Systems

In neurological systems, imidazolidine-2,4-dione derivatives are most recognized for their antiseizure activity. The core structure is shared by the well-known anticonvulsant drug phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), and newer derivatives build upon this established pharmacophore.

The primary mechanism of action for the anticonvulsant effects of many of these compounds is the modulation of voltage-gated ion channels. Like phenytoin, these derivatives can block voltage-gated sodium channels. This action stabilizes the neuronal membrane and prevents the repetitive, high-frequency firing of action potentials that underlies seizure activity. In vitro binding studies have confirmed that certain active derivatives interact effectively with site 2 of the voltage-gated sodium channel.

In addition to sodium channels, some derivatives also exhibit inhibitory effects on L-type calcium channels. The influx of calcium through these channels contributes to neurotransmitter release and neuronal excitability, so their inhibition provides another pathway to reduce the likelihood of seizures. The ability of some hybrid imidazolidine-2,4-dione compounds to interact with both sodium and calcium channels may contribute to a broad spectrum of antiseizure activity. Furthermore, derivatives have shown antinociceptive (pain-relieving) activity in animal models, although the exact mechanism is still under investigation and does not appear to involve serotonergic or adrenergic pathways for some compounds.

Table 3: Anticonvulsant Activity and Mechanism of Imidazolidine-2,4-dione Derivatives

Compound Example Anticonvulsant Activity Mechanistic Target Reference
Phenytoin (5,5-diphenylimidazolidine-2,4-dione) Effective in tonic-clonic and partial seizures. Voltage-gated sodium channel blocker.
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione Effective in MES and 6 Hz seizure models. Weak inhibition of sodium and calcium channels.
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione Broad activity in MES and 6 Hz seizure models. Did not exhibit significant binding to Na+ or Ca2+ channels in the tested assay, suggesting other mechanisms may be involved.

Structure Activity Relationship Sar Studies Centered on the 1 4 Bromobenzyl Imidazolidine 2,4 Dione Scaffold

Influence of the 4-Bromobenzyl Substituent on Mechanistic Interactions

The 1-(4-Bromobenzyl) group plays a crucial role in defining the interaction of the molecule with its biological targets. The benzyl (B1604629) moiety itself provides a critical hydrophobic scaffold that can fit into corresponding hydrophobic pockets within a receptor or enzyme active site. The substitution pattern on the phenyl ring of the benzyl group is a key determinant of the compound's activity.

In studies of related heterocyclic compounds, the nature of the substituent on the benzyl ring has been shown to be a governing factor for biological activity. For instance, in a series of thiazolidine-2,4-dione derivatives, the presence of an electron-donating group (like a methoxy (B1213986) group) on the phenyl ring was found to be a determining factor for the activity of the synthesized compounds nih.gov. By contrast, the electron-withdrawing nature of the bromo substituent in 1-(4-bromobenzyl)imidazolidine-2,4-dione would be expected to confer different electronic properties, potentially leading to altered target interactions and biological outcomes.

Impact of N-Substitutions on the Imidazolidine-2,4-dione Core on Target Affinity and Selectivity

The imidazolidine-2,4-dione core possesses two nitrogen atoms, N-1 and N-3, which can be substituted. These substitutions are critical for modulating the compound's affinity and selectivity for its biological targets. The hydrogen atom at the N-3 position, for instance, can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a binding site.

In a study on imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors, substitution at the N-3 position with different benzoyl groups was explored researchgate.net. The results indicated that the nature of the substituent on the benzoyl ring significantly influenced the inhibitory activity. For example, a 4-fluorobenzoyl group at N-3 led to a different level of activity compared to an unsubstituted benzoyl group, highlighting the sensitivity of the target protein to the electronic and steric properties of the N-3 substituent researchgate.net.

The introduction of alkyl or haloalkyl moieties onto the amidic nitrogen of a related thiazolidine-2,4-dione ring was intended to enhance the inhibitor-enzyme affinity for protein tyrosine phosphatase 1B (PTP1B) researchgate.net. This suggests that N-alkylation can be a viable strategy to modulate the binding characteristics of imidazolidine-2,4-dione derivatives as well.

The following table summarizes the impact of N-substitutions on the imidazolidine-2,4-dione core from various studies:

Lead Compound ScaffoldN-Substitution PositionType of SubstituentObserved ImpactReference
(z)-5-Benzylidene-imidazolidine-2,4-dioneN-3Substituted benzoyl groupsModulated antitumor activity researchgate.net
1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dioneN-3-Optimization of pharmacokinetic profile and hERG affinity mdpi.com
5-(thiophen-2-ylmethylene)thiazolidine-2,4-dioneN-3Alkyl/haloalkyl groupsEnhanced inhibitor-enzyme affinity for PTP1B researchgate.net

Role of Stereochemistry and Conformational Flexibility in SAR

Stereochemistry and conformational flexibility are fundamental aspects of SAR, as they dictate the three-dimensional arrangement of a molecule and its ability to adopt a favorable conformation for binding to a biological target. For imidazolidine-2,4-dione derivatives, the C-5 position is a potential chiral center, and its stereochemistry can have a profound impact on biological activity.

A study on the crystal structure of (S)-5-benzylimidazolidine-2,4-dione monohydrate revealed a specific three-dimensional arrangement stabilized by a network of hydrogen bonds. nih.govscilit.com The conformation of the benzyl group relative to the imidazolidine-2,4-dione ring is a critical factor in how the molecule presents its pharmacophoric features to a receptor. While this compound does not have a chiral center at C-5, the principle of a defined spatial arrangement of the benzyl group relative to the heterocyclic core remains crucial.

In a broader context, the importance of stereochemistry is well-established. For instance, in a study of 3-Br-acivicin isomers, the natural (5S, αS) configuration was significantly more active against Plasmodium falciparum than its enantiomer and diastereoisomers. mdpi.com This highlights that biological systems can exhibit a high degree of stereoselectivity, and only one stereoisomer may have the desired therapeutic effect.

Conformational analysis of dihydropyridine-based calcium channel blockers, which share some structural similarities in terms of a heterocyclic ring with a substituted phenyl group, has shown that these molecules adopt a flattened boat-like conformation. researchgate.net The orientation of the aryl group with respect to the heterocyclic ring was found to be a key determinant of activity. Similarly, the conformational flexibility of the bond connecting the benzyl group to the N-1 of the imidazolidine-2,4-dione ring in this compound allows the molecule to adopt various conformations, one of which will be the bioactive conformation. Understanding the preferred conformation is key to rational drug design.

Systematic Substituent Effects on Biological Activity Mechanisms

The systematic variation of substituents on the imidazolidine-2,4-dione scaffold is a classic strategy in medicinal chemistry to probe the SAR and optimize biological activity. These studies provide insights into the electronic, steric, and hydrophobic requirements of the binding site.

In a series of imidazolidine-2,4-dione derivatives designed as Bcl-2 inhibitors, the substitution on a phenyl ring attached to the core was systematically varied. nih.gov It was found that a methyl group in the para position was unfavorable for enhancing potency compared to an unsubstituted compound. Conversely, the substitution of 3-NO2-4-Cl gave the most potent target compounds researchgate.net. This demonstrates that both the position and the electronic nature of the substituents are critical for activity.

Studies on thiazolidine-2,4-dione derivatives, a closely related scaffold, have also provided valuable SAR insights. For example, in a series of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives, variations in the alkyl group at the 4-position of the benzylidene moiety led to differences in anticancer and antimicrobial activities. nih.gov This underscores the importance of the substituent on the benzyl ring in modulating the biological effects of the molecule.

Furthermore, a QSAR study on thiazolidine-2,4-dione derivatives for antihyperglycemic activity highlighted the importance of various physicochemical parameters, including thermodynamic, topological, and charge-dependent parameters, in determining the biological activity. nih.gov Such studies allow for the development of predictive models that can guide the design of new, more potent analogs.

The following table presents examples of systematic substituent effects on the biological activity of imidazolidine-2,4-dione and related scaffolds:

ScaffoldVaried SubstituentPosition of VariationBiological Activity InvestigatedKey FindingReference
Imidazolidine-2,4-dioneSubstituted phenylAttached to coreBcl-2 inhibition3-NO2-4-Cl substitution was most potent nih.govresearchgate.net
Thiazolidine-2,4-dioneAlkyl groups4-position of benzylideneAnticancer and antimicrobialVariation in alkyl group modulated activity nih.gov
Thiazolidine-2,4-dioneVarious physicochemical parametersEntire moleculeAntihyperglycemicActivity correlated with thermodynamic, topological, and charge-dependent parameters nih.gov
Imidazolidine-2,4-dioneElectron-donating/withdrawing groupsOn substituted benzene (B151609) with piperidine (B6355638) moietyAnticancerNO2 group increased anticancer activity scialert.net

Future Directions and Emerging Research Avenues for 1 4 Bromobenzyl Imidazolidine 2,4 Dione

Development of Advanced Chemical Probes for Biological System Exploration

A critical step in characterizing the biological role of 1-(4-Bromobenzyl)imidazolidine-2,4-dione is the development of advanced chemical probes. These tools are indispensable for identifying molecular targets and visualizing the compound's journey through complex biological systems.

Future research should focus on designing and synthesizing derivatives of this compound that incorporate specific functionalities for target identification and imaging. This could involve the strategic addition of:

Biotin tags: For affinity-based purification of binding partners.

Fluorescent dyes: To enable visualization of the compound's subcellular localization and dynamics through techniques like fluorescence microscopy.

Photo-affinity labels: These groups can be activated by light to form a covalent bond with nearby interacting proteins, allowing for their capture and subsequent identification by mass spectrometry.

Clickable handles (e.g., alkynes or azides): These allow for the versatile and specific attachment of various reporter tags after the probe has interacted with its biological target.

The development of such probes would be instrumental in moving from a general understanding of the imidazolidine-2,4-dione class to a precise, target-specific knowledge of the 4-bromobenzyl derivative.

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

To gain a comprehensive, unbiased view of the cellular pathways modulated by this compound, its integration with various "omics" technologies is a promising future direction. This systems-level approach can reveal global changes in a biological system upon treatment with the compound, offering clues to its mechanism of action.

Potential Omics applications include:

Omics TechnologyPotential Application for this compoundResearch Goal
Proteomics Quantitative analysis of protein expression changes in cells treated with the compound.To identify protein networks and signaling pathways affected by the compound.
Metabolomics Profiling of endogenous metabolite changes following compound treatment.To understand the metabolic consequences of the compound's activity.
Transcriptomics Analysis of genome-wide changes in mRNA expression.To identify genes whose expression is up- or down-regulated by the compound.
Chemoproteomics Using the aforementioned chemical probes to directly identify protein targets from complex biological lysates.To pinpoint the direct molecular targets of the compound.

By integrating data from these different omics platforms, researchers can construct a detailed map of the compound's biological effects, leading to a more holistic understanding of its mechanism.

Rational Design Principles for Novel Imidazolidine-2,4-dione Derivatives with Tailored Mechanistic Profiles

While the parent compound, this compound, serves as a starting point, the future lies in the rational design of new derivatives with improved potency, selectivity, and tailored mechanistic profiles. This involves a deep understanding of the structure-activity relationships (SAR) of the imidazolidine-2,4-dione scaffold.

Future research in this area should employ:

Computational Modeling and Molecular Docking: To predict how modifications to the this compound structure will affect its binding to potential biological targets. For instance, the bromine atom on the benzyl (B1604629) group offers a site for modification that could influence binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of analogs will be crucial. Modifications could include:

Varying the substitution pattern on the phenyl ring.

Replacing the bromine with other halogens or functional groups to probe electronic and steric effects.

Altering the linker between the phenyl ring and the imidazolidine (B613845) core.

Introducing substituents at other positions on the imidazolidine-2,4-dione ring.

These studies will generate a set of design principles to guide the creation of new compounds with optimized properties, potentially leading to derivatives with distinct and more desirable biological activities.

Exploration of Synergistic Mechanistic Interactions with Other Chemical Entities

The therapeutic potential of this compound may be significantly enhanced when used in combination with other chemical entities. Investigating these synergistic interactions is a key future research avenue.

This research could involve:

High-throughput combination screening: Testing the compound in combination with a library of known drugs or bioactive molecules to identify synergistic effects on a particular disease model (e.g., cancer cell lines).

Mechanism-based combination studies: If a specific biological target or pathway for this compound is identified, it can be rationally combined with other agents that target different nodes in the same or complementary pathways.

Investigating resistance mechanisms: If resistance to the compound develops in a biological system, combination therapies can be designed to overcome these resistance mechanisms.

Such studies could pave the way for novel combination therapies with improved efficacy and potentially reduced side effects compared to monotherapy approaches.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromobenzyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-bromobenzyl bromide with imidazolidine-2,4-dione precursors under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization of solvent polarity, temperature (e.g., 60–80°C), and stoichiometry is critical for yield improvement. Characterization via 1H^1H-NMR and LC-MS is essential to confirm purity and structural integrity .
  • Key Data : In a study by Sun et al., analogous imidazolidine derivatives achieved yields of 65–85% under reflux conditions in acetonitrile, with purity confirmed by single-crystal X-ray diffraction .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments. Mass spectrometry (ESI-MS) for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive proof of stereochemistry and bond angles. For non-crystalline samples, powder XRD paired with DFT-optimized structures can infer molecular geometry.
    • Data Contradictions : Discrepancies between calculated (DFT) and experimental bond lengths (e.g., C=O vs. C-N) may arise due to crystal packing effects, requiring iterative refinement .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • DFT Calculations : Optimize the electronic structure (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. For example, the electron-withdrawing 4-bromobenzyl group may influence charge distribution at the imidazolidine core, affecting nucleophilic attack sites .
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with the bromobenzyl group .
    • Case Study : Analogous imidazolidine-diones showed improved binding affinity to kinase targets when substituent electronegativity was tuned via halogenation .

Q. How do polymorphic forms of this compound impact its physicochemical properties?

  • Methodology :

  • Screening : Use solvent evaporation (e.g., THF/water) or slurry conversion to isolate polymorphs.
  • Characterization : DSC/TGA for thermal stability, FT-IR for hydrogen bonding variations, and dissolution testing for bioavailability assessment.
    • Data Example : In a structurally related compound, a 5°C difference in melting points between polymorphs correlated with 30% variability in aqueous solubility .

Q. What experimental design strategies (e.g., factorial design) are optimal for optimizing reaction parameters?

  • Methodology :

  • Factorial Design : Vary factors like temperature, solvent ratio, and catalyst loading in a 2k^k design to identify interactions affecting yield. For instance, a 3-factor design could reduce optimization experiments from 27 to 8 runs .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) using central composite designs .

Q. How should researchers address contradictory data in catalytic studies (e.g., inconsistent yields or selectivity)?

  • Methodology :

  • Root-Cause Analysis : Compare reaction conditions (e.g., trace moisture in solvents, oxygen sensitivity) across studies. Replicate experiments with controlled variables.
  • Cross-Validation : Use orthogonal techniques (e.g., HPLC vs. 1H^1H-NMR) to quantify impurities or byproducts. For example, a 5% impurity in starting material 4-bromobenzyl bromide could reduce yield by 15–20% .
    • Theoretical Framework : Apply comparative analysis frameworks (as in ) to systematically evaluate methodological differences.

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1-(4-Bromobenzyl)imidazolidine-2,4-dione
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Reactant of Route 2
1-(4-Bromobenzyl)imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.